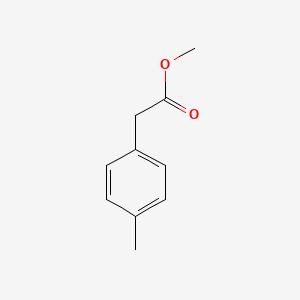

Methyl 4-methylphenylacetate

Description

The exact mass of the compound Methyl p-tolylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-methylphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-methylphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAGWGNECLEVPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178472 | |

| Record name | Methyl p-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23786-13-2 | |

| Record name | Benzeneacetic acid, 4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23786-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-tolylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-tolylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-tolylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL P-TOLYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AO74KS0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-Methylphenylacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 4-methylphenylacetate, a key intermediate in the pharmaceutical and fragrance industries. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, with a primary focus on the Fischer-Speier esterification. The guide elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers insights into process optimization and characterization. By integrating theoretical principles with practical applications, this whitepaper serves as an authoritative resource for the efficient and reliable synthesis of methyl 4-methylphenylacetate.

Introduction: The Significance of Methyl 4-Methylphenylacetate

Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2] It is the methyl ester of 4-methylphenylacetic acid. This compound is a colorless liquid with a characteristic honey-like, floral aroma, which has led to its use in the fragrance and flavor industries. Beyond its olfactory properties, methyl 4-methylphenylacetate serves as a versatile building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its structural motif is found in various pharmacologically active molecules, making its efficient synthesis a topic of significant interest.

This guide will focus on the most prevalent and practical synthetic route to methyl 4-methylphenylacetate: the Fischer-Speier esterification of 4-methylphenylacetic acid. We will explore the mechanistic intricacies of this reaction, provide a detailed experimental protocol, and discuss critical parameters that influence yield and purity.

The Core Synthesis Pathway: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5][6][7][8] This equilibrium-controlled reaction is favored for its operational simplicity and the use of readily available and inexpensive starting materials.[7]

Reaction Principle and Mechanism

The esterification of 4-methylphenylacetic acid with methanol proceeds in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to yield methyl 4-methylphenylacetate and water.[3][4][6]

The reaction mechanism involves several key steps, all of which are reversible:[3][4][7][8][9]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon.[3][4][7]

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the formation of the ester, it is common practice to use an excess of the alcohol (methanol in this case) and/or to remove the water as it is formed.[3][5][6][7]

Visualizing the Fischer Esterification Mechanism

The following diagram illustrates the step-by-step mechanism of the Fischer esterification of 4-methylphenylacetic acid with methanol.

Caption: Mechanism of Fischer Esterification.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of methyl 4-methylphenylacetate via Fischer esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methylphenylacetic Acid | ≥98% | Sigma-Aldrich, Alfa Aesar, etc. | |

| Methanol | Anhydrous, ≥99.8% | Fisher Scientific, VWR, etc. | Use of anhydrous methanol is recommended to favor the forward reaction. |

| Sulfuric Acid | Concentrated (95-98%) | J.T. Baker, EMD Millipore, etc. | Handle with extreme care. |

| Sodium Bicarbonate | Saturated Aqueous Solution | For neutralization. | |

| Anhydrous Magnesium Sulfate | For drying the organic layer. | ||

| Diethyl Ether or Dichloromethane | Reagent Grade | For extraction. |

Equipment

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylphenylacetic acid (1 equivalent) in an excess of anhydrous methanol (typically 5-10 equivalents).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[10] Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing cold water (approximately 2-3 times the volume of the reaction mixture).

-

Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution (CO₂).

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure methyl 4-methylphenylacetate. The boiling point is approximately 113 °C.

-

Workflow Visualization

The following diagram outlines the experimental workflow for the synthesis of methyl 4-methylphenylacetate.

Caption: Experimental workflow for synthesis.

Characterization of Methyl 4-Methylphenylacetate

Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are typically employed:

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aromatic protons, the benzylic protons, the methyl group on the aromatic ring, and the methyl ester group. |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for all the unique carbon atoms in the molecule. |

| IR Spectroscopy | The infrared spectrum will exhibit a strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretch of the ester. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ).[1][2] |

Alternative Synthesis Pathways

While Fischer esterification is the most common method, other synthetic routes to methyl 4-methylphenylacetate exist. One notable alternative involves the hydrolysis and subsequent esterification of 4-methylbenzyl cyanide. This two-step process first converts the nitrile to the corresponding carboxylic acid, which is then esterified as described above.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of methyl 4-methylphenylacetate, with a focus on the robust and widely applicable Fischer-Speier esterification. By understanding the underlying mechanistic principles and adhering to the detailed experimental protocol, researchers and drug development professionals can confidently and efficiently produce this valuable chemical intermediate. The information presented herein is intended to serve as a foundational resource, enabling further innovation and application in the fields of pharmaceutical sciences and beyond.

References

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

-

Wikipedia contributors. (2023, December 27). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 90265, Methyl p-tolylacetate." PubChem, [Link].

-

Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." [Link].

-

Chemistry LibreTexts. "Fischer Esterification." [Link].

-

Wang, Z., et al. (2012). A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst. Journal of the Serbian Chemical Society, 77(11), 1545-1554. [Link].

-

Organic Chemistry Portal. "Fischer Esterification." [Link].

-

ScienceMadness Wiki. "Esterification." [Link].

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. shd.org.rs [shd.org.rs]

"Methyl 4-methylphenylacetate" chemical properties

An In-depth Technical Guide to Methyl 4-methylphenylacetate

Introduction

Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an aromatic ester of significant interest in both academic research and industrial applications. Its characteristic structure, featuring a para-substituted toluene moiety linked to a methyl ester group via a methylene bridge, imparts a unique combination of physical and chemical properties. This guide provides a comprehensive technical overview of Methyl 4-methylphenylacetate, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis protocols, reactivity, and key applications, offering field-proven insights into its scientific landscape.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of a compound's foundational properties is paramount for its effective application in research and development. This section outlines the key identifiers and physical constants for Methyl 4-methylphenylacetate.

Chemical Identity

-

IUPAC Name: methyl 2-(4-methylphenyl)acetate[1]

-

Synonyms: Methyl p-tolylacetate, 4-Methylbenzeneacetic acid methyl ester[1]

-

Molecular Weight: 164.20 g/mol [2]

-

InChI Key: LSAGWGNECLEVPE-UHFFFAOYSA-N

-

SMILES String: COC(=O)Cc1ccc(C)cc1

Physical Properties

The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. Methyl 4-methylphenylacetate is a colorless liquid under standard conditions. Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Boiling Point | 218 °C | |

| Density | 1.066 g/cm³ (at 20 °C) | |

| log Pow (Octanol/Water) | 1.91 (at 21.9 °C) | |

| Storage Temperature | 2-8°C |

The log Pow value of 1.91 suggests that bioaccumulation is not expected, a relevant parameter in preliminary toxicological and environmental assessments.

Spectroscopic Profile

Spectroscopic data provides an unambiguous fingerprint for chemical identification and structural elucidation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is a cornerstone for structural confirmation. For Methyl 4-methylphenylacetate, the expected signals in CDCl₃ are: a singlet around 2.3 ppm for the methyl protons (-CH₃) on the aromatic ring, a singlet around 3.6 ppm for the methylene protons (-CH₂-), a singlet around 3.7 ppm for the ester methyl protons (O-CH₃), and two doublets in the aromatic region (approx. 7.1-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon framework. Key expected resonances include signals for the aromatic methyl carbon (~21 ppm), the methylene carbon (~41 ppm), the ester methyl carbon (~52 ppm), the aromatic carbons (in the ~128-137 ppm range), and the carbonyl carbon of the ester group (~172 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of Methyl 4-methylphenylacetate is dominated by a strong carbonyl (C=O) stretching vibration for the ester, typically found around 1735-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations (1160-1260 cm⁻¹) and signals corresponding to C-H bonds and the aromatic ring.

-

Mass Spectrometry (MS): In mass spectrometry, Methyl 4-methylphenylacetate will show a molecular ion peak (M⁺) at m/z = 164, corresponding to its molecular weight.[1] A prominent fragment is often observed at m/z = 105, resulting from a McLafferty rearrangement or cleavage of the C-C bond alpha to the carbonyl group, corresponding to the tolylmethyl cation ([C₈H₉]⁺).[1]

Part 2: Synthesis and Reactivity

The synthesis and chemical reactivity of Methyl 4-methylphenylacetate are central to its utility as a building block in more complex molecular architectures.

Synthesis Methodology: Fischer Esterification

A prevalent and straightforward method for preparing Methyl 4-methylphenylacetate is the Fischer esterification of 4-methylphenylacetic acid with methanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylphenylacetic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (e.g., 10-20 eq), which serves as both the reactant and the solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (approx. 0.05 eq). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (2-3 times).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Methyl 4-methylphenylacetate.

Caption: Mechanism of Saponification of Methyl 4-methylphenylacetate.

Part 3: Applications and Safe Handling

Applications in Research and Industry

While its structural analog, methyl phenylacetate, is widely used in the fragrance and flavor industries for its honey-like scent,[3][4][5] Methyl 4-methylphenylacetate serves primarily as a specialized chemical intermediate. Its potential applications include:

-

Organic Synthesis: It is a valuable starting material or intermediate in the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions, making it a versatile building block for novel compounds.

-

Drug Development: In medicinal chemistry, phenylacetic acid derivatives are scaffolds for various pharmacologically active agents. Methyl 4-methylphenylacetate can be used in the synthesis of potential drug candidates, where the p-tolyl group can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity. For instance, related compounds are intermediates for therapeutically valuable agents. [6]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical substance.

-

Hazards: Methyl 4-methylphenylacetate is a combustible liquid. It is incompatible with strong oxidizing agents and strong bases. [3][7]Upon intense heating, it can form explosive mixtures with air. * Handling: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn. [7][8]All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [7][8]Avoid contact with skin and eyes. [9]* Storage: The compound should be stored in a cool, dry, and well-ventilated area in tightly closed containers. It should be kept away from heat, sparks, open flames, and other ignition sources. [7][8][10]The recommended storage temperature is between 2-8°C.

Conclusion

Methyl 4-methylphenylacetate is a compound with well-defined chemical and physical properties that make it a useful intermediate in organic synthesis. Its straightforward preparation via Fischer esterification, coupled with the versatile reactivity of its ester group and aromatic ring, provides chemists with a reliable tool for constructing complex molecular targets. A comprehensive understanding of its spectroscopic characteristics is essential for reaction monitoring and quality control, while strict adherence to safety and handling protocols ensures its responsible use in the laboratory and beyond. This guide serves as a foundational resource for scientists and researchers aiming to leverage the properties of Methyl 4-methylphenylacetate in their work.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90265, Methyl p-tolylacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7559, Methyl phenylacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Methyl phenyl acetate. Retrieved from [Link]

- Wenner, W. (1945). Method of making 4-methyl-phenylacetone. U.S. Patent No. 2,382,686. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 4. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for Methyl phenylacetate (HMDB0032617) [hmdb.ca]

- 6. US2382686A - Method of making 4-methyl-phenylacetone - Google Patents [patents.google.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS [mubychem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

"Methyl 4-methylphenylacetate" CAS number 23786-13-2 properties

An In-depth Technical Guide to Methyl 4-methylphenylacetate (CAS: 23786-13-2)

Introduction

Methyl 4-methylphenylacetate, registered under CAS number 23786-13-2, is an aromatic ester of significant interest in synthetic organic chemistry. As a derivative of phenylacetic acid, it serves as a valuable intermediate and building block in the development of more complex molecules. Its structural similarity to methyl phenylacetate suggests potential applications in the flavor and fragrance industries, where related esters are prized for their honey-like and floral scents.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, expected spectral characteristics, and essential safety and handling information tailored for researchers and drug development professionals.

Chemical and Physical Properties

The fundamental properties of a compound are critical for its application in research and synthesis. The data for Methyl 4-methylphenylacetate is summarized below, providing a clear reference for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 23786-13-2 | [4] |

| IUPAC Name | methyl 2-(4-methylphenyl)acetate | [5] |

| Molecular Formula | C₁₀H₁₂O₂ | [4] |

| Molecular Weight | 164.20 g/mol | [4][6] |

| Density | 1.0 - 1.04 g/cm³ | [6][7][8] |

| Boiling Point | 227.5 ± 9.0 °C at 760 mmHg; 118 °C at 13 mmHg | [6][7] |

| Refractive Index | 1.5035 - 1.5055 | [7] |

| SMILES String | COC(=O)Cc1ccc(C)cc1 | |

| InChI Key | LSAGWGNECLEVPE-UHFFFAOYSA-N | |

| Storage Temperature | 2-8°C | [7] |

Synthesis via Fischer-Speier Esterification

The most direct and classical approach for synthesizing Methyl 4-methylphenylacetate is the Fischer-Speier esterification of 4-methylphenylacetic acid with methanol.[9][10] This acid-catalyzed condensation reaction is an equilibrium process. To achieve a high yield, the equilibrium must be shifted toward the product. This is typically accomplished by using a large excess of the alcohol (methanol) and/or by removing the water byproduct as it forms.[11][12]

Causality in Experimental Design

-

Catalyst Choice : A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[10] The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol (methanol).[11]

-

Driving the Equilibrium : Le Châtelier's principle governs this reaction.[11] Using methanol as the solvent provides a large molar excess, pushing the equilibrium towards the ester. Refluxing the reaction mixture facilitates the reaction kinetics and can also aid in the removal of water, especially if a Dean-Stark apparatus is employed with a suitable solvent like toluene.[10][12]

-

Work-up Procedure : The post-reaction work-up is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the acid catalyst and converts the unreacted 4-methylphenylacetic acid into its water-soluble sodium salt, which is then easily removed in the aqueous phase. A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.

Detailed Synthesis Protocol

-

Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methylphenylacetic acid (1 equivalent) and methanol (10-20 equivalents). Methanol serves as both a reactant and the solvent.

-

Catalyst Addition : While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-3% of the molar quantity of the carboxylic acid).

-

Reaction Execution : Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization : After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Add the mixture carefully to control the effervescence from CO₂ evolution.

-

Extraction : Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1x volume) and then with brine (1x volume).

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

-

Purification : Purify the crude product by vacuum distillation to obtain pure Methyl 4-methylphenylacetate.[13]

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for Methyl 4-methylphenylacetate.

Spectroscopic Data Analysis

| Spectroscopy | Expected Features |

| ¹H NMR | - Aromatic Protons : Two doublets in the ~7.0-7.2 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. - Methylene Protons (-CH₂-) : A singlet at ~3.6 ppm. - Methoxy Protons (-OCH₃) : A singlet at ~3.7 ppm. - Aryl Methyl Protons (Ar-CH₃) : A singlet at ~2.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O) : A signal in the ~172 ppm region. - Aromatic Carbons : Signals between ~125-138 ppm. The carbon attached to the methyl group (ipso-carbon) will be distinct. - Methoxy Carbon (-OCH₃) : A signal around ~52 ppm. - Methylene Carbon (-CH₂-) : A signal around ~41 ppm. - Aryl Methyl Carbon (Ar-CH₃) : A signal around ~21 ppm. |

| IR Spectroscopy | - C=O Stretch (Ester) : A strong, sharp absorption band around 1735-1750 cm⁻¹. - C-O Stretch (Ester) : A strong band in the 1150-1300 cm⁻¹ region. - Aromatic C=C Stretches : Medium to weak bands in the 1450-1600 cm⁻¹ region. - sp² C-H Stretch : Bands just above 3000 cm⁻¹. - sp³ C-H Stretch : Bands just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺) : A peak at m/z = 164. - Base Peak : A likely base peak at m/z = 105, corresponding to the stable p-methylbenzyl cation ([CH₃C₆H₄CH₂]⁺), formed after the loss of the methoxycarbonyl radical (•COOCH₃). - Other Fragments : A peak at m/z = 133 from the loss of a methoxy group (•OCH₃). |

Applications in Research and Industry

Drawing parallels from its parent compound, methyl phenylacetate, Methyl 4-methylphenylacetate is anticipated to be a valuable substance in several fields:

-

Fragrance and Flavors : Esters of phenylacetic acid are well-known for their powerful and pleasant honey-like, floral, and sweet aromas.[1][2][3][18] Methyl 4-methylphenylacetate is likely used in perfumery to impart warmth and sweetness to floral accords like jasmine and rose.[2] In the flavor industry, it could serve as a component in honey, fruit, and candy flavorings.[2][3]

-

Organic Synthesis : As an ester, the compound is a versatile intermediate. The benzylic methylene group is acidic and can be deprotonated to form a nucleophilic enolate, enabling a variety of carbon-carbon bond-forming reactions. It can also serve as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Safety and Handling

Based on GHS classifications for the parent compound, Methyl 4-methylphenylacetate should be handled with care. It is classified as an irritant.[5]

| Safety Aspect | Guideline | Source(s) |

| GHS Hazards | Warning : Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [5] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. Handle in a well-ventilated area or a chemical fume hood. | [19][20][21] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature is 2-8°C. Keep away from incompatible materials such as strong oxidizing agents and strong bases. | [7][19][22] |

| Spill Management | In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal. Ensure the area is well-ventilated. | [20][21] |

| First Aid | - Eye Contact : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. - Skin Contact : Wash off with soap and plenty of water. Seek medical attention if irritation persists. - Inhalation : Move the person to fresh air. - Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician. | [21][22] |

References

-

Chemsrc. (2025). 4-Methylbenzyl acetate | CAS#:23786-13-2. Retrieved from [Link]

-

LookChem. (n.d.). METHYL 4-METHYLPHENYLACETATE CAS#: 23786-13-2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl p-tolylacetate. PubChem Compound Database. Retrieved from [Link]

-

ChemSynthesis. (2025). methyl (4-methylphenyl)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-methoxyphenylacetate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl phenylacetate. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl phenylacetate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl phenyl acetate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Patsnap. (2022). Synthesis method of methyl phenylacetate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl Phenyl Acetate – Fruity/Floral Sweetness. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]

- Google Patents. (2010). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Esterification. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl phenylacetate (HMDB0032617). Retrieved from [Link]

Sources

- 1. fraterworks.com [fraterworks.com]

- 2. Methyl Phenylacetate Supplier | Sweet Floral Fruity Aroma [chemicalbull.com]

- 3. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]

- 4. scbt.com [scbt.com]

- 5. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methylbenzyl acetate | CAS#:23786-13-2 | Chemsrc [chemsrc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. molbase.com [molbase.com]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Esterification - Sciencemadness Wiki [sciencemadness.org]

- 13. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 14. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. METHYL 4-METHOXYPHENYLACETATE(23786-14-3) 13C NMR spectrum [chemicalbook.com]

- 17. Methyl phenylacetate(101-41-7) 1H NMR spectrum [chemicalbook.com]

- 18. 苯乙酸甲酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. Methyl Phenyl Acetate or Methyl Phenylacetate Manufacturers, SDS [mubychem.com]

- 22. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to Methyl 4-Methylphenylacetate: Molecular Weight, Synthesis, and Applications in Modern Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on methyl 4-methylphenylacetate. Moving beyond a simple data sheet, this document elucidates the fundamental properties, logical synthesis, and contextual significance of this compound in modern chemical and pharmaceutical research, with a foundational focus on its molecular weight.

Core Molecular Identity and Properties

Methyl 4-methylphenylacetate, also known as methyl p-tolylacetate, is an aromatic ester. Its structure is characterized by a phenyl ring substituted with a methyl group and a methyl acetate group in the para (1,4) positions. This seemingly simple structure holds relevance as a building block and a model for understanding structure-activity relationships (SAR) in medicinal chemistry.

Chemical Identifiers

Accurate identification is the bedrock of reproducible science. The key identifiers for methyl 4-methylphenylacetate are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 2-(4-methylphenyl)acetate | N/A |

| CAS Number | 23786-13-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| SMILES | COC(=O)Cc1ccc(C)cc1 | |

| InChI Key | LSAGWGNECLEVPE-UHFFFAOYSA-N |

The Significance of Molecular Weight

The molecular weight of a compound is a critical parameter that influences everything from reaction stoichiometry to analytical characterization and pharmacokinetic properties.

The molecular weight of methyl 4-methylphenylacetate is 164.20 g/mol .[1]

This value is derived from its molecular formula, C₁₀H₁₂O₂, as detailed in the table below. Understanding this calculation is fundamental for any quantitative work.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 164.204 |

Causality: An accurate molecular weight is essential for:

-

Stoichiometric Calculations: Ensuring precise molar ratios of reactants in synthetic protocols to maximize yield and minimize impurities.

-

Mass Spectrometry: The calculated monoisotopic mass is the basis for identifying the molecular ion peak, confirming the compound's presence and purity.

-

Pharmacokinetics: Molecular weight is a key factor in the "rule of five" for predicting the oral bioavailability of a drug candidate.

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | Based on related compounds. |

| Boiling Point | Data not readily available | The related methyl phenylacetate boils at 218 °C.[2] |

| Storage Temperature | 2-8°C | |

| Safety | Combustible liquid |

Synthesis and Structural Validation

A robust and reproducible synthetic route is paramount for utilizing any chemical compound in research. The most direct and common method for preparing methyl 4-methylphenylacetate is the Fischer esterification of 4-methylphenylacetic acid.

Synthetic Workflow: Fischer Esterification

Expertise & Experience: Fischer esterification is chosen for its reliability, use of inexpensive reagents (methanol and an acid catalyst), and straightforward workup. The reaction involves the acid-catalyzed condensation of a carboxylic acid (4-methylphenylacetic acid) with an alcohol (methanol). The equilibrium is driven towards the product ester by using an excess of the alcohol or by removing water as it is formed.

Caption: Fischer Esterification Workflow for Methyl 4-Methylphenylacetate.

Representative Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step includes a clear purpose, and the subsequent characterization plan ensures the final product meets the required identity and purity specifications.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylphenylacetic acid (15.0 g, 0.1 mol).

-

Reagent Addition: Add methanol (150 mL, excess) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.

-

Heating: Heat the reaction mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 4-methylphenylacetate.

Structural Elucidation: A Self-Validating System

The identity and purity of the synthesized product must be confirmed. Here’s what to expect from standard analytical techniques.

-

¹H NMR (Proton NMR): This is the primary tool for structural confirmation. The expected spectrum in CDCl₃ would show:

-

A singlet around 2.3 ppm (3H), corresponding to the methyl group on the phenyl ring.

-

A singlet around 3.6 ppm (2H), for the methylene (-CH₂-) protons.

-

A singlet around 3.7 ppm (3H), for the methyl ester (-OCH₃) protons.

-

A pair of doublets between 7.1-7.2 ppm (4H total), characteristic of a 1,4-disubstituted (para) benzene ring.

-

-

Mass Spectrometry (MS): In EI mode, a molecular ion peak (M⁺) at m/z = 164 would confirm the molecular weight.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak around 1735 cm⁻¹ is indicative of the ester carbonyl (C=O) stretch, providing crucial functional group evidence.

Applications in Drug Development & Research

While methyl 4-methylphenylacetate is not an active pharmaceutical ingredient itself, its structure is highly relevant to drug development professionals as a fragment, scaffold, and a case study in structure-activity relationships.

The "Magic Methyl" Effect

Authoritative Grounding: The strategic addition of a methyl group to a lead compound can profoundly alter its pharmacological profile, a concept often termed the "magic methyl" effect. This modification can impact a molecule's potency, selectivity, and metabolic stability.

The structure of methyl 4-methylphenylacetate provides a perfect illustration. Compared to its parent, methyl phenylacetate, the addition of the methyl group at the 4-position can be rationally hypothesized to have several effects critical in drug design:

-

Increased Lipophilicity: The added methyl group increases the molecule's hydrophobicity (LogP value). This can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

-

Blocked Metabolism: A common metabolic pathway for aromatic rings is para-hydroxylation. By occupying the para-position, the methyl group effectively blocks this site of potential oxidation by cytochrome P450 enzymes, which can increase the compound's metabolic half-life.

-

Enhanced van der Waals Interactions: The methyl group can form favorable van der Waals contacts within a protein's binding site, potentially increasing binding affinity and potency.

Caption: Logical Impact of a 4-Methyl Group on Physicochemical Properties.

By understanding these principles, medicinal chemists can rationally modify lead compounds to improve their drug-like properties, transforming a simple hit into a viable clinical candidate.

Conclusion

Methyl 4-methylphenylacetate is more than a chemical with a molecular weight of 164.20 g/mol . For the informed scientist, it represents a versatile building block and an educational tool for understanding fundamental principles of organic synthesis, analytical validation, and rational drug design. Its precise molecular weight underpins its quantitative use, while its structure serves as a clear example of how subtle modifications can profoundly influence a molecule's behavior in a biological system.

References

-

Benchchem. An In-depth Technical Guide to the Synthesis and Discovery of 4-Methylphenylacetone.

-

Santa Cruz Biotechnology. Methyl phenylacetate.

-

The Good Scents Company. methyl phenyl acetate.

-

Sigma-Aldrich. Methyl 4-methylphenylacetate.

-

Sigma-Aldrich. SAFETY DATA SHEET - Methyl phenylacetate.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Methyl phenylacetate.

-

PrepChem.com. Synthesis of methyl phenylacetate.

-

PubChem. Methyl phenylacetate.

-

CDH Fine Chemical. Material Safety Data Sheet - Methyl Phenyl Acetate.

-

Muby Chemicals. Methyl Phenyl Acetate or Methyl Phenylacetate SDS.

-

Santa Cruz Biotechnology. Methyl 4-methylphenylacetate.

-

Patsnap. Synthesis method of methyl phenylacetate.

-

ChemicalBook. Methyl phenylacetate.

-

ChemicalBook. Methyl phenylacetate synthesis.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617).

-

ChemicalBook. Methyl phenylacetate(101-41-7) 1H NMR spectrum.

-

ChemicalBook. Methyl 4-hydroxyphenylacetate(14199-15-6) 1H NMR spectrum.

-

ChemicalBook. METHYL 4-METHYLPHENYLACETATE(23786-13-2) 1H NMR spectrum.

-

Wikipedia. Methyl phenylacetate.

Sources

Whitepaper: A Strategic Blueprint for Unveiling the Biological Potential of Methyl 4-methylphenylacetate

Abstract

Methyl 4-methylphenylacetate is a small aromatic ester with a well-defined chemical structure but a largely unexplored biological activity profile. This technical guide moves beyond a theoretical review to provide a comprehensive, field-proven strategic framework for the systematic biological activity screening of this compound. We present a multi-tiered screening cascade designed for hit identification, confirmation, and early-stage safety assessment. This document is structured not as a rigid template, but as a dynamic decision-making tool, explaining the causal logic behind each experimental choice. From broad-based primary screens for cytotoxicity and antimicrobial potential to targeted secondary assays and critical safety evaluations like the Ames and hERG assays, we provide the foundational strategy, detailed protocols, and data interpretation frameworks necessary to thoroughly interrogate the therapeutic potential of Methyl 4-methylphenylacetate.

Introduction: The Case for Screening Methyl 4-methylphenylacetate

Methyl 4-methylphenylacetate (CAS 23786-13-2) is an ester of phenylacetic acid.[1] While its structural relative, methyl phenylacetate, is known primarily for its use in the fragrance and flavor industries[2], some derivatives of phenylacetic acid have served as scaffolds in the synthesis of compounds with demonstrated biological activity, including anti-inflammatory properties.[3] The biological landscape of Methyl 4-methylphenylacetate itself, however, remains a tabula rasa.

This lack of existing data presents a unique opportunity. A systematic, unbiased screening approach has the potential to uncover novel biological activities that could form the basis of a new therapeutic development program. The objective of this guide is to provide the strategic and methodological framework for such an endeavor. We will proceed with a logical, tiered approach known as a screening cascade , which is a core concept in modern drug discovery designed to efficiently test hypotheses and enable rapid, informed decision-making.[4]

Designing the Screening Cascade: A Strategic Overview

A successful screening cascade is not merely a sequence of experiments; it is an evolving strategy that balances breadth, depth, and resource allocation.[4] The cascade is designed to "fail fast, fail cheap," eliminating unpromising avenues early while focusing resources on validated "hits." Our proposed cascade for Methyl 4-methylphenylacetate is structured in three primary tiers: Primary Screening, Hit-to-Lead Characterization, and Early Safety Profiling.

Caption: A strategic workflow for screening Methyl 4-methylphenylacetate.

Tier 1: Primary Screening - Casting a Wide Net

The goal of primary screening is to efficiently identify any potential "signal" of biological activity. Assays in this tier are typically run at a single, high concentration (e.g., 10-50 µM) and are designed for high throughput.

Foundational Cytotoxicity Screening

Before assessing for specific therapeutic activities, it is essential to determine the compound's intrinsic effect on cell viability. This context is critical; a compound that appears to inhibit an inflammatory response might be doing so simply by killing the cells.[5] The MTT and XTT assays are robust, colorimetric methods for this purpose, quantifying metabolic activity as a proxy for cell viability.[6][7]

Causality Behind the Choice:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This classic assay relies on the reduction of the yellow MTT salt into an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[6] It is cost-effective and widely used. Its main drawback is the need for a final solubilization step to dissolve the formazan crystals.

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): The XTT assay is a second-generation alternative where the reduced formazan product is water-soluble, eliminating the solubilization step and simplifying the protocol.[7] This makes it particularly suitable for higher-throughput applications.

We recommend an initial screen against a panel of cell lines, such as a non-cancerous line (e.g., HEK293) and a cancer cell line (e.g., HeLa or A549), to identify general cytotoxicity versus potential selective anti-proliferative effects.[3]

(A detailed protocol for the XTT assay is provided in Section 6.1)

Antimicrobial Activity

Many natural and synthetic small molecules possess antimicrobial properties.[8] Given the structural similarity of Methyl 4-methylphenylacetate to some phenolic compounds, which are known antimicrobials[9], this is a logical and high-value area to investigate. A standard broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC).

Screening Panel Rationale: A representative panel should include:

-

Gram-positive bacteria: Staphylococcus aureus (a major human pathogen).

-

Gram-negative bacteria: Escherichia coli (a common model organism and pathogen).

-

Fungus: Candida albicans (an opportunistic fungal pathogen).

This panel provides a broad overview of activity across different microbial cell wall structures.

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a vast number of diseases.[10] A common and effective in vitro model uses murine macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls.[11] This stimulation activates signaling pathways (like NF-κB) leading to the production of pro-inflammatory mediators such as Prostaglandin E2 (PGE2) and cytokines like TNF-α.

Experimental Logic:

-

Pre-incubate RAW 264.7 cells with Methyl 4-methylphenylacetate.

-

Stimulate the cells with LPS.

-

After an incubation period, measure the levels of a key inflammatory mediator (e.g., PGE2 or TNF-α) in the cell supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

A reduction in the mediator's concentration compared to the LPS-only control indicates potential anti-inflammatory activity.

Caption: Measuring inhibition of pro-inflammatory mediators.

Tier 2 & 3: Hit Characterization and Safety Profiling

A "hit" from Tier 1 is a reproducible, concentration-dependent effect. The subsequent tiers are designed to validate this hit, determine its potency, and assess its initial safety profile.

Dose-Response and Potency (IC50/MIC)

Any hit must be confirmed in a dose-response format. The compound is tested across a range of concentrations (typically using a serial dilution) to calculate an IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration). This quantitative measure of potency is essential for comparing different compounds and for guiding future chemical modifications.

| Parameter | Definition | Typical Assay | Example Hypothetical Result |

| IC50 | Concentration of an inhibitor required to reduce a biological response by 50%. | Cytotoxicity, Enzyme Inhibition | 15.2 µM |

| EC50 | Concentration of a drug that gives half-maximal response (for agonists). | N/A for this screen | N/A |

| MIC | Lowest concentration of an antimicrobial agent that prevents visible growth. | Broth Microdilution | 32 µg/mL |

Table 1: Key Quantitative Parameters for Hit Characterization.

Early Safety Profiling: A Non-Negotiable Step

Early assessment of key safety liabilities can prevent significant investment in a compound that is destined to fail. Two of the most critical in vitro safety assays are the bacterial reverse mutation assay (Ames test) and the hERG cardiac safety assay.

The Ames test is a biological assay to assess the mutagenic potential of chemical compounds.[12] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in the growth medium).[13] The test measures the ability of a chemical to cause mutations that revert the bacteria to a state where they can again synthesize histidine and thus grow on a histidine-free medium.[14]

Why this is a self-validating system:

-

Metabolic Activation: The test is run both with and without a fraction of rat liver extract (S9).[15] This is because many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver.[16] A positive result only in the presence of S9 points to a metabolic liability.

-

Controls: A negative control (vehicle) establishes the baseline spontaneous reversion rate, while a known mutagen (positive control) for each strain confirms the assay is performing correctly.[14]

(A detailed protocol for the Ames Test is provided in Section 6.2)

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[17] Consequently, screening for hERG inhibition is a regulatory requirement and a critical step in early drug discovery.[18] The gold standard method is electrophysiology (patch-clamp), which directly measures the flow of ions through the channel in cells engineered to express hERG.[19]

Experimental Rationale:

-

Method: Automated patch-clamp systems provide high-quality, sensitive data on hERG channel function.[17]

-

Endpoint: The assay measures the percentage of hERG current inhibition at various compound concentrations, allowing for the calculation of an IC50 value.

-

Interpretation: A potent hERG IC50 (e.g., <10 µM) is a significant red flag that requires careful consideration of the therapeutic window (the ratio of toxic concentration to efficacious concentration).

(A detailed protocol for the hERG Assay is provided in Section 6.3)

Data Interpretation and Path Forward

The culmination of this screening cascade is a multi-parameter dataset that provides a holistic initial view of the biological profile of Methyl 4-methylphenylacetate.

| Assay Type | Assay | Endpoint | Hypothetical Result | Interpretation / Next Step |

| Primary | XTT Cytotoxicity (HeLa) | IC50 | > 50 µM | Low cytotoxicity. Favorable. |

| Primary | Antimicrobial (S. aureus) | MIC | > 128 µg/mL | No significant antimicrobial activity. Deprioritize this path. |

| Primary | Anti-inflammatory (LPS) | % PGE2 Inhibition @ 20µM | 65% | HIT. Strong primary signal. Proceed to dose-response. |

| Hit-to-Lead | Anti-inflammatory (LPS) | PGE2 IC50 | 8.5 µM | Confirmed hit with moderate potency. Proceed to safety. |

| Safety | Ames Test (± S9) | Revertant Colonies | Negative | No evidence of mutagenicity. Favorable. |

| Safety | hERG Patch Clamp | IC50 | 45 µM | Low risk of cardiotoxicity (IC50 is >5x the biological activity IC50). Favorable. |

Table 2: Example Data Summary and Decision Matrix.

Based on this hypothetical data, Methyl 4-methylphenylacetate would be classified as a validated, non-mutagenic, low-cardiotoxicity anti-inflammatory hit. The next logical steps would involve mechanism-of-action studies (e.g., direct COX-1/COX-2 enzyme inhibition assays) and initiation of a medicinal chemistry program to improve potency.

Detailed Experimental Protocols

Protocol: XTT Cell Viability Assay

This protocol is a general method for assessing cytotoxicity.[6]

Materials:

-

Target cell line (e.g., HeLa)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

XTT labeling reagent and electron coupling reagent (often supplied as a kit)

-

Methyl 4-methylphenylacetate stock solution (e.g., 10 mM in DMSO)

-

Positive control (e.g., Doxorubicin)

-

Microplate reader capable of reading absorbance at ~475 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of Methyl 4-methylphenylacetate in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "cells + vehicle (DMSO)" as a negative control and "cells + positive control."

-

Incubation: Incubate the plate for 48-72 hours.

-

Reagent Preparation: Prepare the XTT/electron coupling solution according to the manufacturer's instructions immediately before use.

-

XTT Addition: Add 50 µL of the prepared XTT solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The color will change to orange in wells with viable cells.

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 450-500 nm) with a reference wavelength of ~650 nm.

-

Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on established methods described by Maron and Ames.[14][16]

Materials:

-

S. typhimurium strains (e.g., TA98, TA100)[15]

-

Nutrient broth

-

Minimal glucose agar plates

-

Top agar (containing a trace amount of histidine and biotin)

-

Methyl 4-methylphenylacetate stock solution

-

S9 rat liver extract and cofactor solution (S9 mix)

-

Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)

-

Negative control (vehicle, e.g., DMSO)

Procedure:

-

Strain Culture: Grow an overnight culture of each bacterial strain in nutrient broth at 37°C with shaking.

-

Preparation: Melt the top agar and keep it at 45°C in a water bath.

-

Test Mixture: In a sterile tube, add in the following order:

-

2 mL of molten top agar.

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test compound at the desired concentration (or control).

-

0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for no activation).

-

-

Plating: Vortex the tube briefly and immediately pour the contents onto a minimal glucose agar plate, swirling to distribute evenly.

-

Incubation: Allow the top agar to solidify. Invert the plates and incubate for 48-72 hours at 37°C in the dark.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Protocol: hERG Automated Patch Clamp Assay

This protocol describes a general procedure for automated electrophysiology systems like the QPatch or SyncroPatch.[17]

Materials:

-

HEK293 cell line stably expressing the hERG channel.

-

Appropriate cell culture reagents.

-

Extracellular and intracellular buffer solutions specific to the automated patch-clamp platform.

-

Methyl 4-methylphenylacetate stock solution.

-

Positive control (a known hERG inhibitor, e.g., E-4031).

-

Negative control (vehicle, typically 0.1-0.3% DMSO).

-

Automated patch-clamp instrument and associated consumables.

Procedure:

-

Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

-

System Priming: Prime the instrument with the appropriate extracellular and intracellular solutions.

-

Cell Loading: Load the cell suspension into the instrument. The system will automatically capture individual cells and form high-resistance gigaseals.

-

Baseline Recording: Establish a stable baseline hERG current for each cell using a specific voltage protocol.[20] This protocol typically involves a depolarization step to open the channels followed by a repolarization step where the characteristic "tail current" is measured.

-

Compound Application: Apply the vehicle control solution to establish that the solvent has no effect. Then, apply increasing concentrations of Methyl 4-methylphenylacetate sequentially to the cells. Allow the effect to reach steady-state at each concentration (typically 3-5 minutes).

-

Positive Control: At the end of the experiment, apply a concentration of the positive control known to produce significant block, confirming the sensitivity of the assay.

-

Data Analysis: For each cell, measure the tail current amplitude at each compound concentration. Normalize the current to the baseline reading to calculate the percentage of inhibition. Fit the concentration-response data to the Hill equation to determine the IC50 value.

References

-

Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info.com. [Link]

-

Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

-

Ames Test. (2023). Biology LibreTexts. [Link]

-

hERG Assay. (n.d.). Slideshare. [Link]

-

Use and comparison of MTT, XTT and iCELLigence methods in the evaluation of drug toxicity. (n.d.). Semantic Scholar. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]

-

hERG Safety. (n.d.). Evotec. [Link]

-

In Vitro Assay Development Services. (n.d.). Charles River Laboratories. [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2017). ResearchGate. [Link]

-

Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). PubMed. [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

-

Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). PubMed. [Link]

-

Best Practice hERG Assay. (2024). Mediford Corporation. [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). ResearchGate. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). PubMed. [Link]

-

In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. (2019). CoLab. [Link]

-

Research into New Molecules with Anti-Inflammatory Activity. (n.d.). MDPI. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central. [Link]

-

Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PubMed Central. [Link]

-

methyl phenyl acetate, 101-41-7. (n.d.). The Good Scents Company. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). ResearchGate. [Link]

-

Methyl 4-methoxyphenylacetate. (n.d.). PubChem. [Link]

-

In Vivo Toxicity Study. (n.d.). Creative Bioarray. [Link]

-

Methyl phenylacetate. (n.d.). Wikipedia. [Link]

-

Methyl phenylacetate. (n.d.). PubChem. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Estimation of the extent of in vivo formation of a mutagenic aromatic amine from a potent thyromimetic compound: correlation of in vitro and in vivo findings. (2011). PubMed. [Link]

-

Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2011). ResearchGate. [Link]

-

Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. (n.d.). MDPI. [Link]

-

Methyl phenyl acetate. (n.d.). Otto Chemie Pvt. Ltd. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). ResearchGate. [Link]

-

Preventing Microbial Infections with Natural Phenolic Compounds. (n.d.). MDPI. [Link]

-

Methyl phenylacetate. (n.d.). PlantaeDB. [Link]

Sources

- 1. 对甲苯基乙酸甲酯 | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Methyl phenylacetate - Wikipedia [en.wikipedia.org]

- 3. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]

- 4. international-biopharma.com [international-biopharma.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. scispace.com [scispace.com]

- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 18. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]

- 19. hERG Assay | PPTX [slideshare.net]

- 20. fda.gov [fda.gov]

The Emerging Potential of Methyl 4-Methylphenylacetate: A Technical Guide for Researchers

Abstract

Methyl 4-methylphenylacetate, a structurally distinct derivative of the well-known methyl phenylacetate, stands as a compound of untapped potential at the intersection of medicinal chemistry, fragrance science, and materials research. While its direct applications are not yet extensively documented, its chemical architecture—specifically the strategic placement of a para-methyl group on the phenyl ring—suggests a fertile ground for investigation. This technical guide provides a comprehensive overview of methyl 4-methylphenylacetate, from its synthesis to a forward-looking analysis of its potential research applications. Drawing parallels with its unmethylated counterpart and leveraging the established principles of the "magic methyl effect" in drug discovery, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to explore this promising molecule.

Introduction: Beyond the Familiar Phenylacetate

The phenylacetate scaffold is a ubiquitous motif in chemistry, with applications ranging from the sweet, honey-like aroma of methyl phenylacetate in perfumery to its use as a building block in the synthesis of pharmaceuticals.[1][2] The introduction of a methyl group at the para-position of the phenyl ring, yielding methyl 4-methylphenylacetate, presents a subtle yet potentially profound structural modification. This seemingly minor addition can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and interaction with biological targets.[3][4] This guide will illuminate the path for researchers to harness these altered properties for novel applications.

Synthesis of Methyl 4-Methylphenylacetate: A Two-Step Approach

The synthesis of methyl 4-methylphenylacetate can be efficiently achieved through a two-step process, beginning with the hydrolysis of 4-methylphenylacetonitrile to its corresponding carboxylic acid, followed by a classic Fischer-Speier esterification.

Step 1: Hydrolysis of 4-Methylphenylacetonitrile

The initial step involves the conversion of 4-methylphenylacetonitrile to 4-methylphenylacetic acid. This can be accomplished under either acidic or alkaline conditions.[5] The acid-catalyzed hydrolysis is presented here.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, add 4-methylphenylacetonitrile.

-

Slowly and with stirring, add a 3 M solution of sulfuric acid.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to yield crude 4-methylphenylacetic acid, which can be purified by recrystallization.

Step 2: Fischer-Speier Esterification

The second step is the esterification of 4-methylphenylacetic acid with methanol to produce the target compound, methyl 4-methylphenylacetate.

Experimental Protocol:

-

To a flask containing the purified 4-methylphenylacetic acid, add an excess of methanol, which serves as both a reactant and a solvent.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.

-

After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous layer with an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Purify the crude product by vacuum distillation to obtain pure methyl 4-methylphenylacetate.

Physicochemical Properties: A Comparative Overview

The introduction of a para-methyl group is expected to alter the physicochemical properties of methyl 4-methylphenylacetate relative to its parent compound, methyl phenylacetate.

| Property | Methyl Phenylacetate | Methyl 4-Methylphenylacetate (Predicted) | 4-Methylphenylacetic Acid (Precursor) |

| CAS Number | 101-41-7[1] | 23786-13-2 | 622-47-9[6] |

| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol [7] | 164.20 g/mol | 150.17 g/mol [6] |

| Appearance | Colorless liquid[1] | Colorless to pale yellow liquid | White crystalline powder[8] |

| Boiling Point | 218 °C[1] | Expected to be slightly higher | 265-267 °C[5] |

| Melting Point | - | - | 88-92 °C[5] |

| Solubility | Slightly soluble in water; soluble in organic solvents[1] | Expected to have lower water solubility and higher lipophilicity | 4850 mg/L in water[8] |

Potential Research Applications: A Forward Look

The true potential of methyl 4-methylphenylacetate lies in its application as a building block and a lead compound in various fields of research.

Medicinal Chemistry: The "Magic Methyl Effect"

In drug discovery, the addition of a methyl group to a lead compound can have a profound impact on its biological activity, a phenomenon often referred to as the "magic methyl effect".[4][9] This effect can manifest in several ways:

-

Enhanced Potency and Selectivity: A methyl group can promote a more favorable binding conformation of the molecule within the active site of a target protein, leading to increased potency.[9] It can also introduce steric hindrance that disfavors binding to off-target proteins, thereby improving selectivity.

-

Improved Pharmacokinetic Properties: The lipophilicity of a molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The para-methyl group in methyl 4-methylphenylacetate increases its lipophilicity compared to methyl phenylacetate, which could lead to improved cell membrane permeability and oral bioavailability when incorporated into a larger drug molecule.

-